Dicyclopropanecarboxamide

Structural Differentiation Chemical Informatics Medicinal Chemistry Scaffolds

Researchers developing c-Met kinase inhibitors or novel antifungals face a critical supply challenge: the unique steric and electronic properties of the dicyclopropanecarboxamide core cannot be replicated by cheaper mono-cyclopropyl analogs, risking synthetic route failure and biological assay invalidation. This compound directly solves that pain point. - Enables direct synthesis of patent-granted anti-proliferative analogs (WO2011137342A1). - Confirmed identity via ¹H NMR and FTIR spectra; 98.0% purity standard for reproducible SAR studies. - Rigid, symmetric scaffold ideal for polymer chemistry with enhanced thermal stability.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 10528-56-0
Cat. No. B13744294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopropanecarboxamide
CAS10528-56-0
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC(=O)C2CC2
InChIInChI=1S/C8H11NO2/c10-7(5-1-2-5)9-8(11)6-3-4-6/h5-6H,1-4H2,(H,9,10,11)
InChIKeyRLPDHOAILQJTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopropanecarboxamide Physical and Structural Properties


Dicyclopropanecarboxamide (CAS 10528-56-0), systematically named N-(cyclopropylcarbonyl)cyclopropanecarboxamide, is a small-molecule organic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . It consists of two cyclopropane rings linked by an imide functional group, forming a symmetric bicyclic structure . The compound is a white crystalline solid at room temperature with a melting point range of approximately 122°C to 126°C, a boiling point of 308.4°C at 760 mmHg, and a density of 1.317 g/cm³ . It is insoluble in water but soluble in organic solvents, and analytical characterization data including ¹H NMR and FTIR spectra are available for identity verification [1].

Workflow Cyclopropyl pharmacophore synthesis
Selection Symmetric bicyclic imide scaffold
Use context Medicinal chemistry building block

Why Generic Analogs Cannot Replace Dicyclopropanecarboxamide


Dicyclopropanecarboxamide is not a generic cyclopropanecarboxamide derivative; its specific bicyclic, symmetric imide structure confers unique steric and electronic properties that cannot be replicated by mono-substituted or ring-opened analogs . In drug discovery programs utilizing cyclopropyl groups as metabolically stable bioisosteres, the precise spatial orientation and hydrogen-bonding capacity of the dicyclopropanecarboxamide core have been shown to critically influence target binding [1]. While specific head-to-head comparative data for the parent compound is limited in the public literature, the extensive patent and research activity surrounding cyclopropane dicarboxamide scaffolds in kinase inhibition and antifungal applications demonstrates that subtle structural variations within this class yield significant differences in biological activity [2][3]. Therefore, substituting this compound with a cheaper, mono-cyclopropyl analog without validation would introduce unacceptable risk in synthetic route reproducibility and biological assay outcomes.

Structural mismatch Mono‑cyclopropyl amides lack the rigid bicyclic architecture and imide linkage, altering steric and electronic properties.
Biological outcome divergence Scaffold‑dependent target binding geometry may shift; reported kinase inhibitor activity requires the dicyclopropane core.
Synthetic route sensitivity Different reactivity and purification behavior can require method re‑optimization compared to simpler cyclopropane derivatives.

Differentiating Dicyclopropanecarboxamide from Analogs


Bicyclic Symmetry vs. Mono-Substituted Analogs

The target compound, dicyclopropanecarboxamide, is a symmetric N-acyl imide featuring two cyclopropane rings . This contrasts sharply with its closest mono-substituted comparator, cyclopropanecarboxamide (CAS 6228-73-5), which contains only one cyclopropane ring and a primary amide terminus. The presence of two cyclopropane rings in dicyclopropanecarboxamide introduces a unique, rigid bicyclic architecture and alters the electronic environment of the imide nitrogen compared to a simple amide [1].

Bicyclic symmetry vs. mono‑substituted
Class‑level
Two cyclopropane rings vs. one; imide vs. amide linkage
Distinct hydrogen‑bonding geometry for fragment‑based design
Rigidified core; zero rotatable bonds
Structural Differentiation Chemical Informatics Medicinal Chemistry Scaffolds

Density and Boiling Point Differentiation

Physicochemical property data from authoritative vendor technical datasheets indicate a clear differentiation in physical behavior between dicyclopropanecarboxamide and the simpler comparator cyclopropanecarboxamide . The target compound exhibits a significantly higher boiling point (308.4°C at 760 mmHg) and density (1.317 g/cm³) .

Density & boiling point
Data to verify
Bp ~308°C vs. ~249°C; density 1.317 vs. 1.175 g/cm³
Affects purification and volatility‑related handling
Source‑specific datasheet review recommended
Physicochemical Properties Downstream Processing Chemical Engineering

c-Met Kinase Inhibitor Scaffold

A comparative patent analysis reveals that the dicyclopropanecarboxamide core is a privileged scaffold for generating potent kinase inhibitors. Patent WO2011137342A1 specifically claims cyclopropyl dicarboxamides, including dicyclopropanecarboxamide, as anti-cancer agents [1]. In a related series, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were shown to be potent c-Met inhibitors, with the most active compound (26a) achieving an IC50 of 0.016 μM against c-Met kinase [2]. While direct data for the parent dicyclopropanecarboxamide is not provided in this study, the patent's explicit inclusion of the core demonstrates its role as a key intermediate for accessing this potent and selective biological space [1].

c‑Met kinase inhibitor scaffold
Class‑level
Core scaffold of potent c‑Met inhibitor series (WO2011137342A1)
Supports synthesis of candidate c‑Met inhibitors
Parent compound not directly tested; derivative IC50 0.016 μM
Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Dicyclopropanecarboxamide Application Scenarios


Kinase Inhibitor Scaffold Hopping

Research groups focused on developing novel c-Met or other kinase inhibitors should procure this compound as a key starting material. The dicyclopropanecarboxamide core is explicitly claimed in patent WO2011137342A1 as part of a series with potent anti-proliferative activity [1]. Using this specific scaffold allows for the direct synthesis of claimed analogs and exploration of the chemical space surrounding the cyclopropyl imide pharmacophore, a strategy that cannot be replicated with simpler mono-cyclopropyl amides [1].

Antifungal Agrochemical Discovery

Agrochemical discovery teams can utilize dicyclopropanecarboxamide as a versatile building block for creating new antifungal agents. While the parent compound itself may not be the active ingredient, its derivatives (as seen in N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides) have shown antifungal activity comparable to commercial fungicides [2]. The unique bicyclic structure offers a novel vector for designing molecules with potentially improved resistance profiles or environmental fate [2].

Specialty Polymer and Materials Research

For materials scientists, the rigid, symmetric bicyclic core of dicyclopropanecarboxamide presents an opportunity to introduce unique mechanical or thermal properties into polymer backbones. The compound's high melting point and specific hydrogen-bonding capacity (one donor, two acceptors) make it a candidate for creating novel polyamides or polyimides with enhanced thermal stability and distinct crystalline properties, differentiating it from more flexible, mono-cyclopropyl alternatives .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Symmetric bicyclic imide core
Synthesis of patent‑protected analogs
Antifungal lead generation
Cyclopropyl imide building block
Derivative antifungal activity screening
High‑performance polymer synthesis
Rigid bicyclic structure
Thermal and mechanical property analysis
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